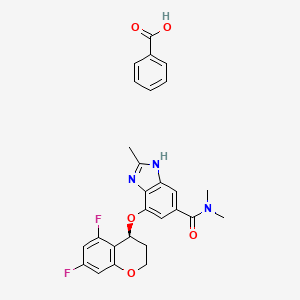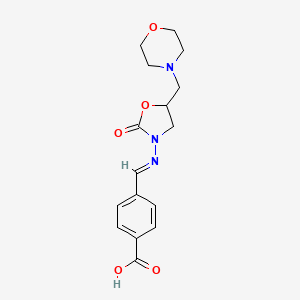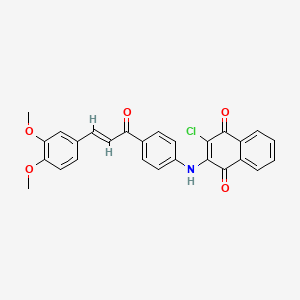
FGFR1 inhibitor-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FGFR1 inhibitor-9 is a compound that targets the fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family. FGFR1 plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of FGFR1 signaling is implicated in various cancers, making FGFR1 inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FGFR1 inhibitor-9 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
FGFR1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
FGFR1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR1 signaling pathways and their role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of FGFR1 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated FGFR1 signaling, such as breast cancer, lung cancer, and bladder cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR1 inhibitors with improved efficacy and safety profiles
Mechanism of Action
FGFR1 inhibitor-9 exerts its effects by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating its downstream signaling proteins. This inhibition disrupts key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway. By blocking these pathways, this compound reduces cell proliferation, induces apoptosis, and inhibits angiogenesis .
Comparison with Similar Compounds
FGFR1 inhibitor-9 is unique compared to other FGFR1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma with FGFR2/3 alterations.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Pemigatinib: An FGFR1/2/3 inhibitor approved for treating cholangiocarcinoma with FGFR2 fusions
This compound stands out due to its selective inhibition of FGFR1 and its potential for reduced off-target effects and toxicity .
Properties
Molecular Formula |
C27H20ClNO5 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+ |
InChI Key |
DDIOTXWMFDPYMC-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



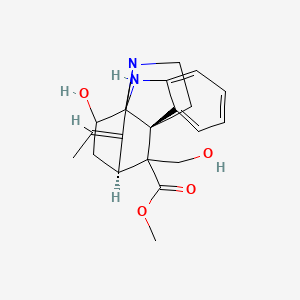


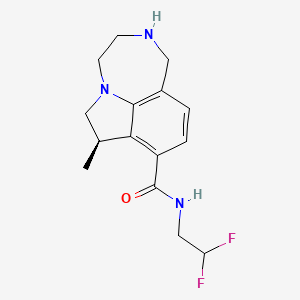

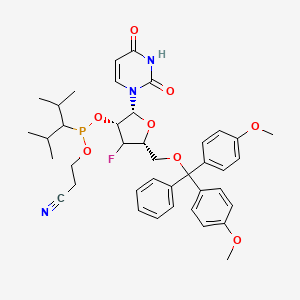
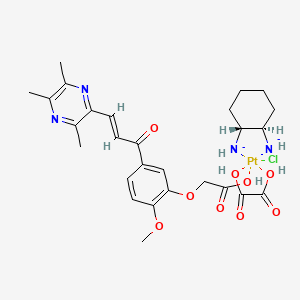
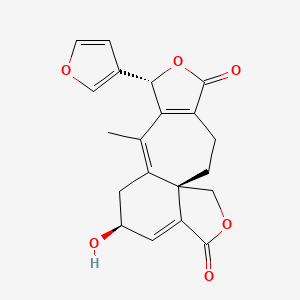
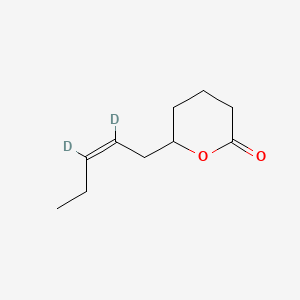
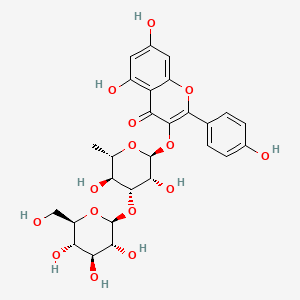
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
